molecular formula C6H4Cl2 B151393 1,4-Dichlorobenzene-d4 CAS No. 3855-82-1

1,4-Dichlorobenzene-d4

Cat. No. B151393
CAS RN: 3855-82-1
M. Wt: 151.02 g/mol
InChI Key: OCJBOOLMMGQPQU-RHQRLBAQSA-N
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Description

1,4-Dichlorobenzene (1,4-DCB) is a widely recognized environmental contaminant and has been studied for its degradation, toxic effects, and presence in various environments. It is used in products like mothballs and air fresheners and has been classified as a possible carcinogen . The compound has been associated with liver tumors in mice and is known to be a hepatotoxicant . Additionally, 1,4-DCB has been reported to have toxic effects on photosynthesis in the freshwater alga Chlorella pyrenoidosa, indicating its potential to disrupt aquatic ecosystems .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1,4-Dichlorobenzene-d4, they do provide insights into the environmental presence and degradation of 1,4-DCB. The degradation of 1,4-DCB in water has been investigated under various conditions such as photolysis, photocatalysis on TiO2, and sonolysis . These studies are crucial for understanding how 1,4-DCB can be broken down in the environment, potentially informing methods for its synthesis and degradation.

Molecular Structure Analysis

The molecular structure of 1,4-DCB and its analogs has been explored through experimental techniques like FT-IR and FT-Raman spectroscopy. These studies provide detailed information on vibrational frequencies, optimized structures, and the impact of di-substituted halogens on the benzene molecule . Such analyses are essential for understanding the chemical behavior and reactivity of 1,4-DCB.

Chemical Reactions Analysis

1,4-DCB undergoes biotransformation to produce metabolites such as chlorohydroquinones, which have been implicated in the formation of hepatic tumors in mice . The compound's reactivity and interactions with other substances, including its role in forming charge-transfer complexes, are also of interest in the context of its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-DCB, such as its volatility and potential as an endocrine disruptor, have been documented. It is a compound with strong endocrine-disrupting effects and has been detected in various environmental matrices, including lavatory air, wastewater, and human breast milk . The presence of 1,4-DCB in indoor air due to the use of air fresheners has been linked to ethnic differences in exposure and potential health effects .

Relevant Case Studies

Case studies have shown that 1,4-DCB exposure can lead to an increased frequency of hepatic tumors in mice, highlighting species-specific toxicological effects . The environmental impact of 1,4-DCB has been demonstrated through its inhibitory effects on photosynthesis in aquatic organisms . Additionally, the widespread use of 1,4-DCB in consumer products and its subsequent release into the environment pose significant challenges for public health and environmental protection .

Scientific Research Applications

Environmental Monitoring and Risk Assessment

1,4-Dichlorobenzene, a volatile organic compound used in air fresheners and as a contaminant of indoor air, has been studied for its environmental impact. Research suggests it might be associated with decreased pulmonary function and is classified as a possible carcinogen. In the context of environmental monitoring, its levels have been measured in various matrices including lavatory air, waste water, and human breast milk, highlighting its widespread presence and potential risk to human health and the environment (Juvancz et al., 2010).

Degradation and Removal Techniques

Significant research has focused on the degradation of 1,4-Dichlorobenzene in water. Techniques like photolysis, photocatalysis, and sonolysis have been explored. Particularly, photocatalysis using TiO2 has shown faster removal rates compared to other methods, offering a promising approach for treating contaminated water. The combined use of photocatalysis and sonolysis has been found to enhance the degradation and mineralization rate of 1,4-Dichlorobenzene (Selli et al., 2008).

Impact on Biological Systems

Studies have also investigated the toxic effects of 1,4-Dichlorobenzene on biological systems. For example, its impact on the photosynthesis process in Chlorella pyrenoidosa, a freshwater alga, was analyzed. It was found that at high concentrations, 1,4-Dichlorobenzene significantly reduced the content of photosynthetic pigments and damaged the photosystem II reaction center, leading to inhibited photosynthesis (Zhang et al., 2016).

Influence on Soil Enzyme Activities

The residue of 1,4-Dichlorobenzene in soil and its effects on key soil enzymes like polyphenol oxidase and dehydrogenase have been examined. The study suggested that different soil enzymes showed varied responses to 1,4-Dichlorobenzene treatment, indicating its complex impact on soil ecology and health (Shi et al., 2012).

Advanced Analytical Techniques

Advanced analytical methods for detecting 1,4-Dichlorobenzene in environmental samples have been developed. For instance, a gas chromatography-isotope dilution mass spectrometry method was validated for identifying and quantifying residues in honey samples. This highlights the importance of sensitive detection methods for monitoring environmental and food contamination (Botitsi et al., 2006).

Safety And Hazards

1,4-Dichlorobenzene-D4 may cause serious eye irritation and may be carcinogenic . It’s recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for 1,4-Dichlorobenzene-D4 could involve its use in NMR-based research and analyses, given its utility as a deuterated NMR solvent . Additionally, it could be used in the manufacture of pigments, pesticides, and disinfectants .

properties

IUPAC Name

1,4-dichloro-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJBOOLMMGQPQU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959416
Record name 1,4-Dichloro(~2~H_4_)benzene
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Molecular Weight

151.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 1,4-Dichlorobenzene-d4
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

1,4-Dichlorobenzene-d4

CAS RN

3855-82-1
Record name 1,4-Dichlorobenzene-d4
Source CAS Common Chemistry
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Record name Benzene-1,2,4,5-d4, 3,6-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichloro(~2~H_4_)benzene
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Record name 3855-82-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
461
Citations
EV Botitsi, PN Kormali, SN Kontou, A Economou… - Analytica chimica …, 2006 - Elsevier
A simple, fast, sensitive and robust analytical method using gas chromatography (GC)–isotope dilution mass spectrometry (MS) was developed and validated for the identification and …
Number of citations: 8 www.sciencedirect.com
C Kast, M Fracheboud, P Fuchsmann - Molecules, 2022 - mdpi.com
A method based on dynamic headspace vacuum transfer in trap extraction, followed by gas chromatography coupled with a mass spectrometer (DHS-VTT-GC-MS), was validated for …
Number of citations: 8 www.mdpi.com
G Grueiro Noche, ME Fernández Laespada… - Analytical and …, 2013 - Springer
A fully automated method consisting of microextraction by packed sorbent (MEPS) coupled directly to programmed temperature vaporizer–gas chromatography–mass spectrometry (PTV…
Number of citations: 37 link.springer.com
J Grindstaff, J Peterson, R Holden - caslab.com
4-Dioxane is a manmade chemical used primarily as an industrial solvent or solvent stabilizer to prevent the breakdown of chlorinated solvents during manufacturing processes. In …
Number of citations: 0 caslab.com
S Bogdanov, V Kilchenmann, K Seiler… - Journal of Apicultural …, 2004 - Taylor & Francis
Para-dichlorobenzene (PDCB) is an insecticide used in beekeeping for wax moth control. Analysis of PDCB residues were carried out on Swiss retail market honey samples by the …
Number of citations: 62 www.tandfonline.com
A Ikem - Journal of Food Composition and Analysis, 2010 - Elsevier
Volatile organic compounds (VOCs) including major trihalomethanes (THMs) in bottled and tap waters from Central Missouri were quantified and compared with drinking water …
Number of citations: 62 www.sciencedirect.com
X Lin, C Xu, Y Zhou, S Liu, W Liu - Science of the Total Environment, 2020 - Elsevier
Soil contamination by volatile organic compounds has been greatly studied. However, there is still limited information regarding the occurrence, distribution and health effects of typical …
Number of citations: 25 www.sciencedirect.com
L Xing, L Wang, R Zhang - Environmental Science and Pollution Research, 2018 - Springer
It has become a great habit for driving to work in people’s daily life in China. In order to understand the concentration of volatile organic compounds (VOCs) in vehicles and the health …
Number of citations: 28 link.springer.com
AK Vickers, LM Wright - Journal of Analytical Methods in Chemistry, 1993 - hindawi.com
This paper describes a GC/MS system capable of performing Volatile Organic Analysis on liquids, solids, and air. When combined with a syringe auto-injector, the system is completely …
Number of citations: 12 www.hindawi.com
FL Cardinali, DL Ashley, JV Wooten… - Journal of …, 2000 - academic.oup.com
The analysis of volatile organic compounds (VOCs) in whole human blood at the low parts-per-trillion level has until recently required the use of a high-resolution mass spectrometer to …
Number of citations: 53 academic.oup.com

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